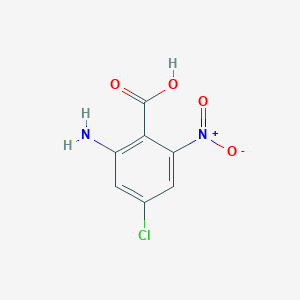

2-Amino-4-chloro-6-nitrobenzoic acid

货号:

B065233

CAS 编号:

174456-26-9

分子量:

216.58 g/mol

InChI 键:

IOGKCOVROQWRCL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Amino-4-chloro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H5ClN2O4 . It is also known as 4-chloro-6-nitro-anthranilic acid . The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .

Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the reaction of 2-amino-4-nitrobenzoic acid with formamide at 150°C for 16 hours . Another method involves the nitration of alkanes at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. The compound crystallizes in the monoclinic space group P 2 1 / n with a = 3.6291 (1) Å, b = 7.7339 (3) Å, c = 26.561 (1) Å, β = 91.385 (2)°, and Z = 4 .Chemical Reactions Analysis

The chemical reactions of this compound are diverse. For instance, 2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N -substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 136-140 °C and solubility in methanol .安全和危害

未来方向

属性

IUPAC Name |

2-amino-4-chloro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKCOVROQWRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597691 | |

| Record name | 2-Amino-4-chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-26-9 | |

| Record name | 2-Amino-4-chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

4 ml of a 30% hydrogen peroxide solution are added dropwise at room temperature to 3.8 g (16.7 mmol) of 6-chloro-4-nitro-indoline-2,3-dione in 60 ml of sodium hydroxide solution. The mixture is stirred for 2 hours at room temperature, acidified to pH 2 to 3 with 4N hydro-chloric acid, filtered and dried. 3.18 g (87.8% of theory) of 4-chloro-6-nitro-anthranilic acid having a melting point of 202°-205° are obtained.

Yield

87.8%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)

![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)